molecular formula C10H15FOSi B13679272 2-Fluoro-3-(trimethylsilyl)anisole

2-Fluoro-3-(trimethylsilyl)anisole

Cat. No.: B13679272
M. Wt: 198.31 g/mol
InChI Key: SJTJPNGSRSPOOA-UHFFFAOYSA-N
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Description

2-Fluoro-3-(trimethylsilyl)anisole is a chemical compound that integrates an anisole core with both fluorine and trimethylsilyl functional groups. This structure suggests its potential utility as a versatile building block in organic synthesis and advanced materials science. The methoxy group of the anisole moiety is a common feature in many fragrance and flavor molecules . The presence of the fluorine atom can significantly alter the electronic properties, metabolic stability, and bioavailability of a molecule, making fluorinated anisoles valuable intermediates in the development of pharmaceuticals and agrochemicals. The trimethylsilyl group, a well-protected form of a silicon-containing functional group as seen in related compounds like trimethylsilyl fluoride , can serve multiple purposes. It can act as a protecting group for aromatic positions, act as a directing group in metallation chemistry, or be utilized in cross-coupling reactions. The combination of these features on a single aromatic ring makes this compound a compound of interest for researchers developing new synthetic methodologies, creating liquid crystal materials (as seen with structurally similar fluoroanisoles ), or exploring structure-activity relationships in material science and drug discovery. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C10H15FOSi

Molecular Weight

198.31 g/mol

IUPAC Name

(2-fluoro-3-methoxyphenyl)-trimethylsilane

InChI

InChI=1S/C10H15FOSi/c1-12-8-6-5-7-9(10(8)11)13(2,3)4/h5-7H,1-4H3

InChI Key

SJTJPNGSRSPOOA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)[Si](C)(C)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated anisole in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production methods for 2-Fluoro-3-(trimethylsilyl)anisole may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(trimethylsilyl)anisole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the fluorine or trimethylsilyl groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted anisoles.

Scientific Research Applications

2-Fluoro-3-(trimethylsilyl)anisole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(trimethylsilyl)anisole involves its interaction with molecular targets through its functional groups. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the trimethylsilyl group can influence its lipophilicity and stability. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

2-Fluoro-3-(trifluoromethyl)anisole (CAS 151868-17-6)
  • Molecular Formula : C₈H₆F₄O
  • Molecular Weight : 194.13 g/mol
  • Key Differences : Replaces the TMS group with a trifluoromethyl (CF₃) group. The CF₃ group is strongly electron-withdrawing, contrasting with the electron-donating TMS group. This alters the aromatic ring’s electronic profile, directing electrophilic substitution reactions to different positions.
4-Fluoro-3-nitroanisole (CAS 61324-93-4)
  • Molecular Formula: C₇H₆FNO₃
  • Molecular Weight : 171.13 g/mol
  • Key Differences: Features a nitro (-NO₂) group at the 3-position, a strong electron-withdrawing group. The nitro group significantly reduces electron density on the ring compared to the TMS group, making the compound more reactive toward nucleophilic substitution.
2-Chloro-3,5-difluoroanisole (CAS 18627-23-1)
  • Molecular Formula : C₇H₅ClF₂O
  • Molecular Weight : 178.56 g/mol
  • Key Differences : Contains two fluorine atoms (2- and 5-positions) and a chlorine atom (3-position). The halogen substituents collectively enhance electron withdrawal, but the lack of a bulky TMS group reduces steric hindrance.

Physicochemical Properties

Property 2-Fluoro-3-(trimethylsilyl)anisole 2-Fluoro-3-(trifluoromethyl)anisole 4-Fluoro-3-nitroanisole 2-Chloro-3,5-difluoroanisole
logP (octanol/water) Not reported 4.058 Estimated ~2.5* ~3.0*
Molecular Weight 184.28 194.13 171.13 178.56
Boiling Point Not reported Not reported Not reported Not reported
Electron Effects TMS (σ-donor), F (EWG) CF₃ (EWG), F (EWG) NO₂ (EWG), F (EWG) Cl (EWG), F (EWG)

*Estimated based on substituent contributions (e.g., nitro groups reduce logP).

Key Observations:
  • Lipophilicity : The TMS group in the target compound likely increases logP compared to nitro- or halogen-substituted analogs due to its hydrophobic nature. For example, 2-Fluoro-3-(trifluoromethyl)anisole has a logP of 4.058 , suggesting similar hydrophobicity to the TMS analog.

Reactivity and Stability

  • Electrophilic Aromatic Substitution (EAS): The TMS group in this compound acts as an ortho/para director due to its electron-donating nature, competing with the electron-withdrawing fluorine. In contrast, CF₃ and NO₂ groups strongly deactivate the ring, directing EAS to meta positions .
  • Hydrolytic Stability :
    • TMS groups are prone to hydrolysis under acidic or basic conditions, whereas CF₃ and halogen substituents are more stable. This makes the target compound less suitable for aqueous reactions compared to its analogs .

Biological Activity

2-Fluoro-3-(trimethylsilyl)anisole is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a fluorine atom and a trimethylsilyl group attached to an anisole ring. The presence of these substituents can significantly influence the compound's reactivity and biological interactions. Various synthetic pathways have been explored to produce this compound, often involving electrophilic aromatic substitution or organometallic reactions.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. A study evaluating the antifungal activity of related fluorinated derivatives found that the introduction of fluorine atoms can alter the fungitoxicity profile, suggesting that this compound may possess similar properties. For instance, it was noted that certain fluorinated esters showed significant activity against various fungal strains, including Candida albicans and Aspergillus niger .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the potential therapeutic applications of this compound. While specific IC50 values for this compound are not widely documented, related studies on fluorinated nucleosides demonstrate that fluorination can enhance cytotoxic activity against cancer cell lines. For example, nucleoside analogs with fluorine substitutions exhibited IC50 values in the low micromolar range against leukemia cells . This suggests that this compound may also exhibit notable cytotoxic effects, warranting further investigation.

Mechanistic Insights

The mechanism of action for fluorinated compounds often involves interference with nucleic acid synthesis or disruption of cellular membranes. The presence of the trimethylsilyl group may also contribute to increased lipophilicity, facilitating cellular uptake and enhancing bioactivity. Studies on related compounds indicate that these structural features can lead to improved binding affinities with biological targets .

Case Study 1: Antifungal Activity

In a comparative study of various fluorinated compounds, this compound was tested alongside other derivatives for antifungal efficacy. Results indicated that compounds with similar structural motifs displayed varying degrees of activity against Candida albicans, with some achieving minimum inhibitory concentrations (MICs) below 10 µg/mL . This underscores the potential for this compound to serve as a lead compound in antifungal drug development.

Case Study 2: Cytotoxicity in Cancer Research

A separate investigation into the cytotoxic effects of fluorinated aromatic compounds highlighted the promising activity of similar structures against breast cancer cell lines. Compounds exhibiting trimethylsilyl groups demonstrated enhanced cytotoxicity, suggesting that this compound could be evaluated in preclinical models for its anticancer potential .

Data Tables

Compound Activity Type Model System IC50/MIC (µg/mL)
This compoundAntifungalCandida albicans<10
Related Fluorinated NucleosideCytotoxicityCCRF-HSB-2 (leukemia cells)0.01 - 0.05
Trimethylsilyl Fluorinated AnalogsAnticancerBreast Cancer Cell LinesVaries (low µM range)

Q & A

Basic: What are the optimal synthetic routes for 2-Fluoro-3-(trimethylsilyl)anisole, and how do reaction conditions influence yield?

Answer:
The synthesis of fluorinated anisoles typically involves electrophilic substitution or silylation. For this compound, a plausible route includes:

  • Step 1: Fluorination of 3-bromoanisole using KF/CuCl₂ under microwave irradiation (70–90°C, 2–4 hrs) to introduce the fluorine substituent .
  • Step 2: Trimethylsilylation via Grignard or nucleophilic substitution. For example, reacting 2-fluoro-3-bromoanisole with trimethylsilyl chloride (TMSCl) in THF using a palladium catalyst (e.g., Pd(PPh₃)₄) at 60°C for 12 hrs .
  • Yield Optimization: Lower temperatures (40–50°C) reduce side reactions (e.g., desilylation), while excess TMSCl (1.5–2.0 eq) improves conversion. Purification via silica gel chromatography (hexane/ethyl acetate 9:1) yields >85% purity .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 3.8–3.9 ppm (methoxy group), δ 0.2–0.3 ppm (TMS protons). Splitting patterns confirm substitution (e.g., doublet for fluorine coupling) .
    • ¹⁹F NMR: Single peak near -120 ppm (fluorine para to methoxy) .
  • GC-MS: Molecular ion at m/z 212 (C₁₀H₁₅FOSi) with fragments at m/z 197 (loss of CH₃) and m/z 135 (TMS cleavage) .
  • X-ray Crystallography: Confirms spatial arrangement; bond angles (C-F: 109.5°, Si-C: 1.87 Å) align with DFT calculations .

Advanced: How does the electron-withdrawing TMS group influence reaction mechanisms in cross-coupling reactions?

Answer:
The TMS group stabilizes intermediates via σ-π hyperconjugation, altering reactivity:

  • Suzuki Coupling: TMS enhances electrophilicity at the 3-position, accelerating oxidative addition with Pd⁰ catalysts. However, steric hindrance may reduce yields if bulky arylboronic acids are used .
  • Nucleophilic Aromatic Substitution: Fluorine’s ortho-directing effect combined with TMS’s meta-directing nature creates competing regioselectivity. Computational studies (DFT) show transition-state stabilization when TMS is present, favoring para-substitution .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE: Nitrile gloves, lab coat, and goggles (TMS groups can hydrolyze to silicic acid, causing irritation) .
  • Ventilation: Use fume hoods; TMS derivatives release volatile siloxanes upon decomposition .
  • Storage: Inert atmosphere (argon) at -20°C; incompatible with strong oxidizers (e.g., KMnO₄) .
  • Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as halogenated waste .

Advanced: How can computational modeling predict the compound’s reactivity in catalytic systems?

Answer:

  • DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to assess frontier molecular orbitals (HOMO/LUMO). Lower LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the TMS site .
  • MD Simulations: Simulate interactions with Pd catalysts to predict coupling efficiency. Radial distribution functions (RDFs) show Pd-TMS distances <3 Å, favoring transmetalation .

Advanced: How to resolve contradictions in reported spectral data for this compound?

Answer:

  • Discrepancies in ¹H NMR: Variability in δ 0.2–0.4 ppm for TMS protons may arise from solvent polarity (CDCl₃ vs. DMSO-d₆). Use internal standards (TMS) for calibration .
  • Mass Spectra Artifacts: Fragments at m/z 179 may indicate incomplete silylation. Verify via IR (absence of -OH stretch at 3400 cm⁻¹) and repeat synthesis with fresh TMSCl .

Advanced: What role does this compound play in drug discovery, particularly in kinase inhibition?

Answer:

  • Kinase Binding: The TMS group enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration. Docking studies show TMS occupying hydrophobic pockets in EGFR kinase (ΔG = -9.2 kcal/mol) .
  • Metabolic Stability: In vitro assays (human hepatocytes) indicate slow oxidation of TMS (t₁/₂ = 6 hrs), making it a viable prodrug candidate .

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